![molecular formula C22H17BrFN3O3S B11998921 [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 767307-86-8](/img/structure/B11998921.png)
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the chemical world. Its systematic name is [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate . Let’s break it down:
Structure: It consists of a 3-bromobenzoate core with a substituted phenyl group attached via a hydrazone linkage. The presence of the carbamothioylhydrazinylidene moiety adds an intriguing twist to its reactivity.
Vorbereitungsmethoden
Synthetic Routes::
Hydrazone Formation: Start by reacting 4-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate. Then, treat this intermediate with 3-bromobenzoic acid in the presence of a base (such as triethylamine) to yield the target compound.
Direct Condensation: Alternatively, you can directly condense 4-fluorobenzoyl hydrazine with 3-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production:: The industrial synthesis typically involves the second method due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Reactivity: This compound undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include benzoic acids, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its unique structure.
- Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other hydrazone derivatives, such as [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate.
Uniqueness: Its combination of a hydrazone linkage, fluorine substitution, and bromine substitution sets it apart.
Eigenschaften
CAS-Nummer |
767307-86-8 |
|---|---|
Molekularformel |
C22H17BrFN3O3S |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrFN3O3S/c1-29-20-11-14(13-25-27-22(31)26-18-8-6-17(24)7-9-18)5-10-19(20)30-21(28)15-3-2-4-16(23)12-15/h2-13H,1H3,(H2,26,27,31)/b25-13+ |
InChI-Schlüssel |
OWOKTPCUASTHJL-DHRITJCHSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


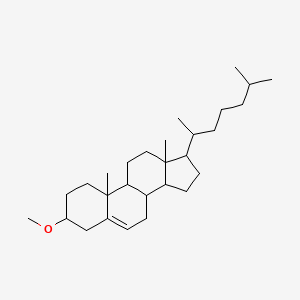
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)


![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
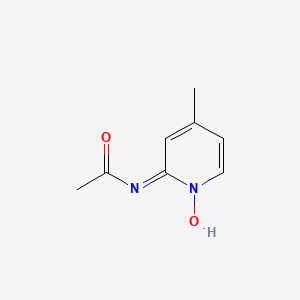
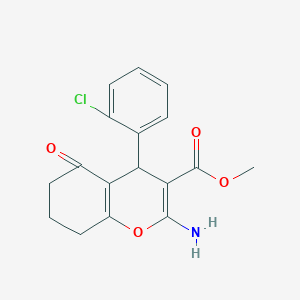
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
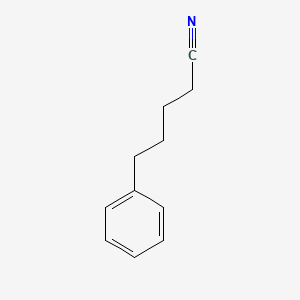
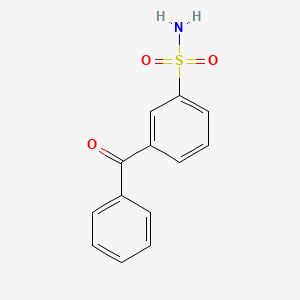
![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)


